N-(2,4-Dimethylphenyl)anthracen-9-amine
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Overview
Description
N-(2,4-Dimethylphenyl)anthracen-9-amine is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . The compound’s structure consists of an anthracene core substituted with a 2,4-dimethylphenyl group at the nitrogen atom, which can significantly influence its chemical and physical properties.
Preparation Methods
The synthesis of N-(2,4-Dimethylphenyl)anthracen-9-amine typically involves the reaction of anthracene-9-carbaldehyde with 2,4-dimethylaniline under specific conditions. One common method includes heating the reactants in ethanol, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(2,4-Dimethylphenyl)anthracen-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,4-Dimethylphenyl)anthracen-9-amine has several scientific research applications:
Mechanism of Action
The mechanism by which N-(2,4-Dimethylphenyl)anthracen-9-amine exerts its effects is primarily related to its ability to interact with light. The compound absorbs light at specific wavelengths, leading to electronic excitation and subsequent emission of light at a different wavelength (fluorescence). This property is exploited in various applications, including fluorescence microscopy and OLEDs .
Comparison with Similar Compounds
N-(2,4-Dimethylphenyl)anthracen-9-amine can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9-Phenylanthracene: Another derivative with notable photophysical properties, often used in OLEDs.
9,10-Dimethylanthracene: Exhibits different fluorescence properties due to the presence of methyl groups at the 9 and 10 positions.
The uniqueness of this compound lies in the specific substitution pattern, which can influence its electronic properties and make it suitable for specialized applications.
Properties
CAS No. |
913833-79-1 |
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Molecular Formula |
C22H19N |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)anthracen-9-amine |
InChI |
InChI=1S/C22H19N/c1-15-11-12-21(16(2)13-15)23-22-19-9-5-3-7-17(19)14-18-8-4-6-10-20(18)22/h3-14,23H,1-2H3 |
InChI Key |
GYMKWNJGPFSRDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=CC=CC3=CC4=CC=CC=C42)C |
Origin of Product |
United States |
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